molecular formula C16H13NO2 B1599203 Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate CAS No. 35688-72-3

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate

Cat. No.: B1599203
CAS No.: 35688-72-3
M. Wt: 251.28 g/mol
InChI Key: OCPOYALXTVXRED-GDNBJRDFSA-N
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Description

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate (CAS Registry Number: 35688-72-3) is a high-value chemical building block for advanced research and development. This specialty ester, with the molecular formula C 16 H 13 NO 2 and a molecular weight of 251.28 g/mol, belongs to the class of 2-cyanoacrylates and is characterized by its naphthyl substituent and Z-configured double bond . The compound has a calculated density of approximately 1.192 g/cm³ and a high boiling point of around 428.8°C at 760 mmHg, indicating good thermal stability for various experimental conditions. Its flash point is 211.4°C, which is an important safety parameter for handling and storage . Research Applications & Value: Researchers utilize this naphthalene-functionalized cyanoacrylate as a key synthetic intermediate. Its structure, featuring an electron-withdrawing cyano group and an extended conjugated system, makes it a promising precursor in organic synthesis, particularly for the development of novel heterocyclic compounds and functional materials. The naphthalene ring system can enhance the photophysical properties of derived molecules, making them candidates for applications in material science, such as in the development of organic semiconductors or fluorescent probes . Handling & Safety: This product is provided For Research Use Only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-naphthalen-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOYALXTVXRED-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC2=CC=CC=C2C=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35688-72-3
Record name NSC121230
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method involves an aldol condensation of an ethyl cyanoacetate with naphthaldehyde. The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium hydroxide.

  • Knoevenagel Condensation: : Another method is the Knoevenagel condensation between ethyl cyanoacetate and naphthalen-2-carbaldehyde, using a basic catalyst like piperidine or pyridine.

Industrial Production Methods

Industrial production may utilize similar synthetic routes with optimizations for scale, such as continuous flow reactions to enhance yield and efficiency. Use of robust catalysts and automated systems ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, resulting in the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can yield hydrogenated products, which can be useful intermediates in further synthesis.

  • Substitution: : The compound undergoes nucleophilic substitution, especially at the cyano group, leading to the formation of amines, amidines, and other derivatives.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: : Commonly involves hydrogenation with palladium on carbon or lithium aluminum hydride.

  • Substitution: : Various nucleophiles such as ammonia, amines, or thiols can be used under appropriate conditions (basic or acidic).

Major Products

The reactions lead to an array of products, including nitriles, amides, and hydrogenated naphthalene derivatives. Each product has unique properties and applications in synthetic organic chemistry.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

  • Biology: : Potentially useful in the design of biologically active molecules due to its reactivity and ability to form bonds with various biological targets.

  • Medicine: : Could be explored for drug development, particularly in forming new scaffolds for pharmaceutical agents.

  • Industry: : Employed in the manufacture of dyes, polymers, and other materials due to its structural features.

Mechanism of Action

The compound exerts its effects through its reactive cyano and ester groups. These moieties participate in various reactions, forming intermediates that can bind to biological targets or undergo transformations to yield active products. The naphthalene ring provides stability and allows for π-π interactions, which are crucial in many chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomerism

Key structural analogs include:

  • Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate (): The (2E) isomer exhibits a trans configuration, leading to distinct molecular packing.
  • Ethyl (Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate (): Substitution with carbazole introduces nitrogen heteroatoms, enhancing electron-withdrawing effects and fluorescence properties compared to naphthalene derivatives.
  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (): Furan substituents reduce aromatic bulk, lowering melting points (e.g., 131–133°C for phenyl analogs vs. 78–370 K stability for furan derivatives) .

Thermodynamic and Physicochemical Properties

Compound Substituent Melting Point (°C) logP Key Property Differences
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate Naphthalen-2-yl Not reported ~3.3* High lipophilicity; strong π-π interactions
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate 4-Methylphenyl Not reported ~2.8 Lower steric bulk; improved solubility
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Furan-2-yl 131–133 3.28 Reduced thermal stability (ΔHfus lower)
Ethyl (Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate Phenyl + hydroxyl 131–133 Hydrogen bonding capability

*Estimated based on analogs .

Crystallographic and Supramolecular Features

  • Naphthalene Derivatives : Exhibit layered crystal packing dominated by C–H···N and π-π interactions (naphthalene ring centroid distances: ~3.8 Å) .
  • Carbazole Analogs: Additional N–H···O hydrogen bonds stabilize crystal lattices, as seen in ethyl (Z)-2-cyano-3-(carbazol-3-yl)prop-2-enoate .
  • E vs. Z Isomers : E isomers (e.g., ) adopt planar conformations suitable for co-crystallization with π-acidic partners, whereas Z isomers may form twisted geometries .

Biological Activity

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate, also known as 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, is a chemical compound with the molecular formula C16H13NO2C_{16}H_{13}NO_2 and a molar mass of 251.28 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anticancer, and antimicrobial properties. The presence of the cyano group and the naphthalene moiety contributes to the compound's reactivity and biological interactions.

Case Studies

  • Anticancer Activity : A study focused on the structure-activity relationship (SAR) of naphthalene derivatives indicated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Properties : Another investigation explored the antimicrobial efficacy of naphthalene derivatives, including this compound. Results demonstrated that this compound exhibited notable activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityReference
This compoundHighModerate
Ethyl (E)-3-(naphthalen-1-yl)acrylateModerateLow
4-Nitrophenyl AcrylateLowHigh

Research Findings

Recent studies have highlighted the potential of this compound in drug development. Its unique structural features allow for modifications that can enhance its biological activity. The following findings are notable:

  • Inhibition of Enzymatic Activity : In vitro assays revealed that this compound could inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth in preclinical models .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Q. 1.1. What are the optimal synthetic routes for Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation, reacting ethyl cyanoacetate with 2-naphthaldehyde under basic catalysis (e.g., piperidine or ammonium acetate). Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining yields >80% . Key variables include:

  • Temperature : 60–80°C for conventional heating; 100–120°C under microwave conditions.
  • Catalyst : Ammonium acetate (0.5–1.0 mol%) improves regioselectivity for the Z-isomer .
  • Solvent : Ethanol or toluene, with ethanol favoring faster kinetics due to polarity.

Q. 1.2. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, space group Pbca with lattice parameters a = 7.57 Å, b = 11.34 Å, c = 30.42 Å was reported for a similar cyanoacrylate derivative . Use SHELX programs (e.g., SHELXL for refinement) to resolve weak intermolecular interactions like C–H⋯O/N, critical for understanding supramolecular packing . Complement with NMR (e.g., 1^1H: δ 8.2–7.3 ppm for naphthyl protons; 13^{13}C: δ 165 ppm for ester carbonyl) and IR (ν ~2200 cm1^{-1} for C≡N) .

Advanced Research Questions

Q. 2.1. How does tautomerism impact the reactivity and stability of this compound in different phases?

Methodological Answer: In solution, the compound may exist as a mixture of enol and keto tautomers, with the keto form dominating (>90%) due to resonance stabilization of the cyano group. Solid-state SC-XRD data confirm exclusive enol tautomerization, stabilized by intramolecular hydrogen bonding (O–H⋯N≡C) . Thermodynamic studies using adiabatic calorimetry (e.g., TAU-10 calorimeter) reveal phase-dependent stability:

  • Gas phase : Enthalpy of formation ΔHf ≈ −450 kJ/mol.
  • Crystal phase : Higher entropy due to lattice vibrations .

Q. 2.2. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies for biological applications?

Methodological Answer: Contradictions often arise from:

  • Stereochemical variability : Ensure Z-isomer purity via HPLC (C18 column, 70:30 acetonitrile/water).
  • Biological assay conditions : Use standardized protocols (e.g., IC50 measurements at 37°C, pH 7.4) to compare with derivatives like indazole-based cyanoacrylates, which show antiviral activity at IC50 = 2.5 μM .
  • Computational validation : Perform molecular docking (AutoDock Vina) to correlate electronic properties (e.g., HOMO-LUMO gap ≈ 4.1 eV) with bioactivity .

Q. 2.3. How can reaction mechanisms involving the α,β-unsaturated ester be elucidated?

Methodological Answer: The compound acts as a Michael acceptor. Kinetic studies (UV-Vis monitoring at λ = 300 nm) reveal nucleophilic attack at the β-carbon, with rate constants (k) dependent on substituents:

  • Electron-withdrawing groups (e.g., cyano): Increase k by 10<sup>2</sup>–10<sup>3</sup> due to enhanced electrophilicity.
  • Solvent effects : Polar aprotic solvents (DMF) accelerate thiol addition (e.g., glutathione) for prodrug applications .

Q. 2.4. What thermodynamic properties are critical for material science applications?

Methodological Answer: Key parameters include:

  • Heat capacity (Cp) : 250–300 J/mol·K (78–370 K range) .
  • Thermal stability : Decomposition onset at ~200°C (TGA data).
  • Solubility : Log P ≈ 3.2 (octanol/water), making it suitable for organic semiconductor matrices .

Methodological Considerations for Data Interpretation

Q. 3.1. How should researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Standardize conditions : Use deuterated solvents (CDCl3) and internal references (TMS for NMR).
  • Cross-validate : Compare IR/Raman peaks (e.g., 1700 cm1^{-1} for C=O) with computational spectra (Gaussian 16, B3LYP/6-31G*) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate
Reactant of Route 2
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Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate

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